2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazine core, which is a bicyclic structure containing both sulfur and nitrogen atoms, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate typically involves multiple steps:
Formation of the Benzothiazine Core: The initial step often involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where the benzothiazine derivative is treated with an allyl halide in the presence of a base.
Benzoylation: The benzoyl group is typically introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the benzothiazine derivative with 4-bromobenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, benzothiazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structure of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate may offer unique interactions with biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Benzothiazine derivatives have been investigated for their analgesic, anti-inflammatory, and anticancer properties. The presence of the bromobenzoate moiety might enhance its activity or selectivity towards certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate would depend on its specific interactions with molecular targets. Generally, benzothiazine derivatives can interact with enzymes or receptors, modulating their activity. The presence of the allyl and benzoyl groups might influence its binding affinity and specificity. The bromobenzoate moiety could further enhance its interactions with certain proteins or cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenoxyacetate: Contains a phenoxyacetate group instead of a bromobenzoate moiety.
Uniqueness
The uniqueness of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom in the benzoate moiety might confer unique properties, such as enhanced binding to certain biological targets or increased reactivity in substitution reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H18BrNO5S |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 4-bromobenzoate |
InChI |
InChI=1S/C25H18BrNO5S/c1-2-16-27-22(23(28)17-8-4-3-5-9-17)24(20-10-6-7-11-21(20)33(27,30)31)32-25(29)18-12-14-19(26)15-13-18/h2-15H,1,16H2 |
InChI Key |
RNOQYBCNEWUVNC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.